3-(4-Hydroxy-phenoxy)-benzaldehyde
Overview
Description
3-(4-Hydroxy-phenoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a hydroxyphenoxy group
Mechanism of Action
Target of Action
The primary target of 3-(4-Hydroxy-phenoxy)-benzaldehyde is reactive oxygen species (ROS), particularly the hydroxyl radical (OH•) . These radicals are highly reactive and can bind to lipids, DNA, and proteins, causing irreversible damage in cells .
Mode of Action
This compound interacts with its targets through a process known as fluorescein-phenol coupling . The compound reacts with peroxyl and alkoxyl radicals, initiating the formation of phenoxyl radicals . This is followed by radical-radical reactions and product hydrolysis, which results in the release of fluorescein .
Biochemical Pathways
The compound affects the biochemical pathways involving reactive oxygen species. It is involved in the detection and quantification of these species, particularly hydroxyl radicals . The reaction of the compound with these radicals can lead to changes in the fluorescence properties of the compound, allowing for the detection of these radicals .
Result of Action
The primary result of the action of this compound is the detection of reactive oxygen species, particularly hydroxyl radicals . By reacting with these radicals, the compound allows for their quantification, which is crucial in understanding oxidative stress and other related processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species or oxidizing agents can impact the compound’s ability to detect hydroxyl radicals . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde typically involves the reaction of 4-hydroxyphenol with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-phenoxy)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Hydroxy-phenoxy)-benzoic acid.
Reduction: 3-(4-Hydroxy-phenoxy)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Hydroxy-phenoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other materials.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the phenoxy group, resulting in different reactivity and applications.
3-(4-Methoxy-phenoxy)-benzaldehyde: Contains a methoxy group instead of a hydroxy group, affecting its chemical properties and biological activity.
3-(4-Amino-phenoxy)-benzaldehyde:
Uniqueness
3-(4-Hydroxy-phenoxy)-benzaldehyde is unique due to the presence of both a hydroxy group and a phenoxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(4-hydroxyphenoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-9,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPATEBLUYEEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024816 | |
Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82186-80-9 | |
Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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